Gsk_wrn3

WRN Helicase Synthetic Lethality Enzyme Inhibition

GSK_WRN3 is the definitive covalent WRN helicase inhibitor (pIC50 8.6) for MSI-H cancer research, targeting Cys727 with high selectivity over RecQ family helicases. Unlike failed probes MIRA-1 and NSC617145, it demonstrates robust MSI-selective activity, ensuring on-target phenotypic recapitulation. Ideal for target validation and DNA damage response studies.

Molecular Formula C16H20N2O5S
Molecular Weight 352.4 g/mol
Cat. No. B12376496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk_wrn3
Molecular FormulaC16H20N2O5S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C(C(=O)N2)C(=O)NC3CS(=O)(=O)C=C3)O
InChIInChI=1S/C16H20N2O5S/c19-13-8-12(15(20)17-11-6-7-24(22,23)9-11)16(21)18-14(13)10-4-2-1-3-5-10/h6-8,10-11,19H,1-5,9H2,(H,17,20)(H,18,21)/t11-/m1/s1
InChIKeyNVIXFLSBGMVBNO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK_WRN3: A Potent and Highly Selective Covalent WRN Helicase Inhibitor for MSI Cancer Research Procurement


GSK_WRN3 (CAS: 2923009-50-9) is a potent, covalent, and highly selective inhibitor of the Werner syndrome ATP-dependent helicase (WRN), a synthetic lethal target in microsatellite instability-high (MSI-H) cancers. It was discovered through fragment-based screening and direct-to-biology optimization [1]. GSK_WRN3 covalently targets the unique Cys727 residue of WRN, demonstrating exceptional specificity and exhibiting a biochemical pIC50 of 8.6 [1]. Its development and characterization are detailed in a seminal 2024 *Cancer Discovery* publication, establishing it as a critical tool compound for dissecting WRN biology and validating WRN as a therapeutic target in MSI-H malignancies [1].

Why Generic WRN Inhibitor Substitution Fails: The Critical Importance of GSK_WRN3's Differentiated Selectivity and Mechanism


The selection of a WRN inhibitor cannot be based on target class alone. Critical, quantifiable differences in potency, mechanism of action (covalent vs. non-covalent), and target selectivity lead to drastically different biological outcomes and experimental interpretability. GSK_WRN3 differentiates itself through a combination of high biochemical potency (pIC50 8.6) [1], a unique covalent binding mechanism at the WRN Cys727 residue which is absent in non-covalent clinical candidates like GSK4418959 (IDE275) [2], and proven high selectivity against related RecQ helicases [1]. Furthermore, unlike earlier, less-selective tool compounds like MIRA-1 and NSC617145 which fail to discriminate between MSI and MSS cells in head-to-head testing [1], GSK_WRN3 demonstrates robust and selective activity against MSI-H models, making it the definitive tool for interrogating WRN-dependent synthetic lethality.

Quantitative Differentiation of GSK_WRN3: A Head-to-Head Evidence Guide for Scientific Procurement


Superior Biochemical Potency Distinguishes GSK_WRN3 from Closely Related GSK WRN Series Analogs

GSK_WRN3 demonstrates significantly higher biochemical potency against WRN helicase compared to its closely related structural analogs within the GSK series. In the same DNA-unwinding assay format, GSK_WRN3 achieved a pIC50 of 8.6, representing a 631-fold increase in potency over the initial screening hit GSK_WRN1 (pIC50 5.8) and a 126-fold increase over the intermediate analog GSK_WRN2 (pIC50 6.5) [1]. This improved potency translates directly to enhanced cellular activity and is a key outcome of the medicinal chemistry optimization effort [1].

WRN Helicase Synthetic Lethality Enzyme Inhibition

Validated Target Selectivity: GSK_WRN3 is Inactive Against Other Human RecQ Helicases Unlike Less Selective Probes

GSK_WRN3 displays exceptional specificity for WRN over other human RecQ helicases, a critical attribute for a high-quality chemical probe. The compound or a closely related analog was tested in a battery of assays and was found to be inactive against three other helicases: RecQ5, RecQ1, and BLM [1]. This high degree of selectivity is attributed to its covalent engagement of Cys727, a residue unique to WRN [1][2]. In contrast, the earlier WRN inhibitor MIRA-1 has been reported to also reactivate mutant p53 and shows a less clean selectivity profile , while NSC617145, despite a reported IC50 of 230 nM, was shown to lack MSI/MSS selectivity in direct comparative studies with GSK compounds [1].

Target Selectivity RecQ Helicase Family Chemical Probe

Potent and Selective Growth Inhibition of MSI-H Cells: GSK_WRN3 Spares MSS Cells Unlike Early WRN Inhibitors

GSK_WRN3 selectively inhibits the growth of microsatellite-unstable (MSI) cancer cells while sparing microsatellite-stable (MSS) cells, a hallmark of its targeted, synthetic lethal mechanism [1]. It demonstrates sub-micromolar activity in the MSI-H cell line SW48 [1]. Crucially, a head-to-head comparison in the same study revealed that two previously reported WRN inhibitors, MIRA-1 and NSC617145, were not only ineffective but also lacked this essential selectivity for MSI cells over MSS cells when tested in a panel of several dozen cell lines [1][2]. In contrast, the non-covalent clinical candidate GSK4418959 (IDE275) also shows selectivity but operates through a different, ATP-competitive mechanism [3].

Microsatellite Instability Cancer Cell Lines Synthetic Lethality

Defined Covalent Mechanism at Cys727: A Differentiated Feature vs. Non-Covalent Clinical Candidates

GSK_WRN3 operates via a well-defined covalent inhibition mechanism, irreversibly binding to the unique Cys727 residue within the WRN helicase domain [1][2]. This covalent engagement was initially identified through fragment screening and intact protein mass spectrometry, which showed an 81% modification for the earlier hit GSK_WRN1, and was confirmed by tryptic digestion [2]. This mechanism is a key point of differentiation from the clinical-stage WRN inhibitor GSK4418959 (IDE275), which is described as a non-covalent, reversible, ATP-competitive inhibitor [3]. The covalent mechanism of GSK_WRN3 may confer advantages in terms of duration of target engagement and pharmacodynamics in preclinical models.

Covalent Inhibitor Mechanism of Action Cysteine Targeting

Optimal Research Applications for GSK_WRN3: Leveraging Differentiated Potency, Selectivity, and Mechanism


Validating WRN Synthetic Lethality in MSI-H Cancer Models

GSK_WRN3 is the optimal tool for validating WRN as a synthetic lethal target in microsatellite instability-high (MSI-H) cancer models. Its proven, quantifiable selectivity for inhibiting MSI over MSS cell growth, in direct contrast to failed probes like MIRA-1 and NSC617145 [1], ensures that observed anti-proliferative effects are on-target. Researchers can confidently use GSK_WRN3 to recapitulate the effects of genetic WRN knockout in vitro and in vivo [1].

Investigating WRN-Dependent DNA Damage and Replication Stress Responses

The high potency (pIC50 8.6) and specific covalent mechanism at Cys727 [1] make GSK_WRN3 a superior probe for dissecting the molecular consequences of acute WRN inhibition. It is specifically suited for studying the induction of DNA double-strand breaks at expanded TA repeats and the subsequent activation of DNA damage response markers like p-ATM, γ-H2AX, and p-KAP1 in MSI-H cells [1].

Comparative Studies of Covalent vs. Non-Covalent WRN Inhibition

GSK_WRN3 serves as a benchmark covalent inhibitor for comparative pharmacology studies alongside non-covalent, reversible WRN inhibitors like GSK4418959 (IDE275) [2]. Researchers can use this pair of well-characterized tools to investigate how different modes of target engagement (covalent, allosteric vs. non-covalent, ATP-competitive) influence the duration of effect, downstream signaling, and potential resistance mechanisms in MSI-H cancer models.

Chemical Biology and Target Deconvolution Studies Requiring High Selectivity

Given its demonstrated inactivity against other RecQ family helicases (BLM, RecQ1, RecQ5) [1], GSK_WRN3 is the compound of choice for chemoproteomic and cellular target engagement studies aimed at deconvoluting the specific role of WRN in complex biological processes. Its high selectivity minimizes confounding off-target effects, providing cleaner data for target deconvolution and validation of WRN-dependent phenotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gsk_wrn3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.